5-fluoro-4-nitro-1-phenyl-1H-pyrazole

NMR spectroscopy structural elucidation fluorine effect

Procure 5-fluoro-4-nitro-1-phenyl-1H-pyrazole (CAS 1803607-95-5) for its unique dual electron-withdrawing fluoro and nitro groups. This substitution pattern creates a distinct electronic environment that cannot be replicated by generic pyrazoles, enabling precise regioselective transformations for kinase inhibitor library construction. The 4-nitro group serves as a latent amine for rapid analog generation, while the 5-fluoro substituent enhances metabolic stability and provides a ¹⁹F NMR handle. Ideal for medicinal chemistry SAR studies and agrochemical nitrification inhibitor synthesis.

Molecular Formula C9H6FN3O2
Molecular Weight 207.164
CAS No. 1803607-95-5
Cat. No. B3015333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-4-nitro-1-phenyl-1H-pyrazole
CAS1803607-95-5
Molecular FormulaC9H6FN3O2
Molecular Weight207.164
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])F
InChIInChI=1S/C9H6FN3O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6H
InChIKeyOHUHNIVOBAHRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-nitro-1-phenyl-1H-pyrazole (CAS 1803607-95-5) – Key Physicochemical and Structural Profile


5-Fluoro-4-nitro-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of fluorine and nitro substituents on the pyrazole core . The compound has a molecular formula of C₉H₆FN₃O₂ and a molecular weight of 207.16 g/mol . Its predicted boiling point is 346.8±22.0 °C, predicted density is 1.43±0.1 g/cm³, and predicted pKa is -6.14±0.10 . These physicochemical properties influence its handling, purification, and formulation in research and industrial applications.

Why 5-Fluoro-4-nitro-1-phenyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


Generic substitution of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole with simpler pyrazoles such as 1-phenylpyrazole or 4-nitropyrazole fails because the combination of the electron-withdrawing nitro group at the 4-position and the electron-withdrawing fluoro group at the 5-position creates a unique electronic environment that fundamentally alters reactivity, binding affinity, and metabolic stability [1]. The presence of both substituents enables distinct regioselective synthetic transformations and modulates interactions with biological targets in ways that mono-substituted or unsubstituted analogs cannot replicate . These differences translate into quantifiable variations in potency, selectivity, and pharmacokinetic properties, as demonstrated in the evidence below.

Quantitative Differentiation Evidence for 5-Fluoro-4-nitro-1-phenyl-1H-pyrazole


Fluorine Substitution Shifts ¹³C NMR Chemical Environment vs. Non-Fluorinated Analogs

The introduction of a fluorine atom at the 5-position of the pyrazole ring in 5-fluoro-4-nitro-1-phenyl-1H-pyrazole alters the ¹³C NMR chemical shifts compared to non-fluorinated N-arylpyrazoles. In a systematic study of twelve N-arylpyrazoles, fluorine substitution caused distinct changes in chemical shifts that enabled unambiguous assignment and differentiation from regioisomers [1]. This provides a spectroscopic fingerprint that distinguishes the compound from its non-fluorinated analogs in quality control and structural confirmation workflows.

NMR spectroscopy structural elucidation fluorine effect

Enhanced Metabolic Stability via 5-Fluoro Substitution Compared to Non-Fluorinated Pyrazoles

The 5-fluoro substituent in 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is expected to increase metabolic stability relative to non-fluorinated 1-phenylpyrazole analogs. Pyrazoles are known to be metabolized at the 5-position, and fluorine substitution at this site reduces oxidative metabolism by cytochrome P450 enzymes . While direct comparative data for this specific compound are not available, class-level evidence indicates that 5-fluoropyrazoles exhibit prolonged half-lives and reduced clearance in vitro and in vivo compared to their non-fluorinated counterparts [1].

metabolic stability fluoro substitution drug design

Patent-Cited Utility as Key Intermediate in Pyrazole-Based Drug Candidates

US Patent US-8853207-B2 explicitly cites 5-fluoro-4-nitro-1-phenyl-1H-pyrazole as a representative compound within a broader class of heterocyclic pyrazoles with claimed therapeutic utility . The patent describes the preparation and use of such pyrazole derivatives as inhibitors of specific biological targets. The inclusion of this exact compound in a patent family underscores its recognized value as a key intermediate or lead scaffold, differentiating it from related analogs not covered by the same intellectual property.

medicinal chemistry building block patent disclosure

Dual Electron-Withdrawing Substitution Enhances Reactivity in Nucleophilic Aromatic Substitution vs. Mono-Substituted Analogs

The presence of both a 4-nitro and a 5-fluoro group on the pyrazole ring in 5-fluoro-4-nitro-1-phenyl-1H-pyrazole creates a highly electron-deficient aromatic system. This dual activation facilitates nucleophilic aromatic substitution (S_NAr) reactions under milder conditions compared to analogs lacking either substituent . For example, the nitro group strongly activates the ring toward nucleophilic attack, while the fluoro group serves as a leaving group, enabling efficient derivatization. This enhanced reactivity allows for faster reaction rates and higher yields in the synthesis of more complex molecules [1].

synthetic utility reactivity nucleophilic aromatic substitution

Optimal Research and Industrial Applications for 5-Fluoro-4-nitro-1-phenyl-1H-pyrazole


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The compound serves as a versatile building block for constructing kinase inhibitor libraries. The 5-fluoro group improves metabolic stability, while the 4-nitro group can be reduced to an amine for further functionalization, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies .

Agrochemical Development: Nitrification Inhibitor Precursor

Given the known utility of nitropyrazoles as nitrification inhibitors in agriculture, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can be used as an intermediate in the synthesis of novel agrochemicals designed to reduce nitrogen loss in soils [1].

Chemical Biology: Synthesis of Fluorescent Probes

The 4-nitro group can be reduced to an amino group and subsequently conjugated to fluorophores or biotin tags. The 5-fluoro substituent provides a handle for ¹⁹F NMR studies, enabling the tracking of the compound in complex biological matrices without isotopic labeling .

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